2H-Pyrrolo[3,4-b]quinoxaline
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Overview
Description
2H-Pyrrolo[3,4-b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,4-b]quinoxaline typically involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine. This reaction is often catalyzed by bismuth salts such as Bi(OTf)3 . Other methods include the use of palladium-catalyzed cross-coupling reactions and direct C-H functionalization .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts has also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include substituted quinoxalines, dihydroquinoxalines, and various functionalized derivatives .
Scientific Research Applications
2H-Pyrrolo[3,4-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Industry: Used in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[3,4-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases, thereby affecting signaling pathways involved in cell proliferation and survival . Additionally, it can modulate oxidative stress pathways by scavenging free radicals .
Comparison with Similar Compounds
Pyrrolo[2,3-b]quinoxaline: Known for its antioxidant and anticancer properties.
Indolo[2,3-b]quinoxaline: Used in optoelectronic devices and exhibits antiviral activity.
Pyrido[2,3-b]pyrazine: Displays antimicrobial and kinase inhibitory activities.
Uniqueness: 2H-Pyrrolo[3,4-b]quinoxaline stands out due to its unique fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
269-70-5 |
---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2H-pyrrolo[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)12-9-5-11-6-10(9)13-8/h1-6,11H |
InChI Key |
JOBJZSHDTOEBGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=CNC=C3N=C2C=C1 |
Origin of Product |
United States |
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